molecular formula C11H16ClFN2O B15066662 1-(2-Fluoro-4-methoxyphenyl)piperazine hydrochloride

1-(2-Fluoro-4-methoxyphenyl)piperazine hydrochloride

Cat. No.: B15066662
M. Wt: 246.71 g/mol
InChI Key: HHAOEMNVTSCAHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Fluoro-4-methoxyphenyl)piperazine hydrochloride is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

The synthesis of 1-(2-Fluoro-4-methoxyphenyl)piperazine hydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction conditions typically involve the use of diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The protected piperazine derivatives are then deprotected using reagents like PhSH (thiophenol) to yield the desired compound .

In industrial production, the synthesis may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(2-Fluoro-4-methoxyphenyl)piperazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine or methoxy group is replaced by other substituents. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce a variety of substituted piperazine derivatives .

Scientific Research Applications

1-(2-Fluoro-4-methoxyphenyl)piperazine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Material Science: It is used in the development of new materials with specific properties, such as polymers and nanomaterials.

In addition, this compound is employed in forensic laboratories as a reference material for chemical analysis .

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-4-methoxyphenyl)piperazine hydrochloride involves its interaction with specific molecular targets. It is known to act on serotonergic and dopaminergic pathways, similar to other piperazine derivatives. The compound may bind to serotonin and dopamine receptors, modulating their activity and influencing neurotransmitter levels in the brain. This mechanism underlies its potential therapeutic effects in treating neurological and psychiatric conditions .

Comparison with Similar Compounds

1-(2-Fluoro-4-methoxyphenyl)piperazine hydrochloride can be compared with other similar compounds, such as:

  • 1-(2-Methoxyphenyl)piperazine hydrochloride
  • 1-(4-Methoxyphenyl)piperazine
  • 1-(4-Fluoro-2-methoxyphenyl)piperazine hydrochloride

These compounds share structural similarities but differ in their substituents, which can influence their chemical reactivity and biological activity. For example, the presence of a fluorine atom in this compound may enhance its binding affinity to certain receptors compared to its non-fluorinated analogs .

Properties

Molecular Formula

C11H16ClFN2O

Molecular Weight

246.71 g/mol

IUPAC Name

1-(2-fluoro-4-methoxyphenyl)piperazine;hydrochloride

InChI

InChI=1S/C11H15FN2O.ClH/c1-15-9-2-3-11(10(12)8-9)14-6-4-13-5-7-14;/h2-3,8,13H,4-7H2,1H3;1H

InChI Key

HHAOEMNVTSCAHC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)N2CCNCC2)F.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.